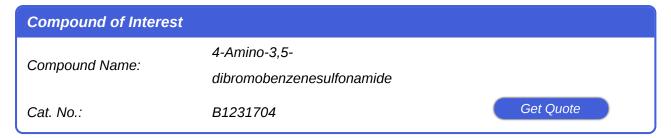


Spectroscopic Profile of 4-Amino-3,5dibromobenzenesulfonamide: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **4-Amino-3,5-dibromobenzenesulfonamide**, a molecule of interest in medicinal chemistry and drug development. The following sections detail its characteristic spectral signatures in mass spectrometry, infrared, and nuclear magnetic resonance spectroscopy, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The spectroscopic data for **4-Amino-3,5-dibromobenzenesulfonamide** is summarized below. These tables provide a quantitative analysis of the compound's structure and functional groups.

Mass Spectrometry (MS)

The mass spectrum of **4-Amino-3,5-dibromobenzenesulfonamide** was obtained via Gas Chromatography-Mass Spectrometry (GC-MS). The major fragmentation peaks are detailed in the table below.



m/z	Relative Intensity (%)	Assignment
332	100	[M+2]+•
330	50	[M]+•
314	80	[M-H ₂ O]+•
140	60	[C ₆ H ₄ BrN]+

Infrared (IR) Spectroscopy

The infrared spectrum was acquired using the KBr wafer technique. The characteristic absorption bands are presented below.

Wavenumber (cm ⁻¹)	Intensity Functional Group Assignment	
3470 - 3350	Strong, Broad	N-H stretch (primary amine)
3300 - 3200	Strong, Broad	N-H stretch (sulfonamide)
1620	Medium	N-H bend (primary amine)
1580, 1470	Medium	C=C stretch (aromatic ring)
1330 - 1300	Strong	S=O stretch (asymmetric)
1160 - 1140	Strong	S=O stretch (symmetric)
880 - 800	Strong	C-H bend (aromatic, out-of- plane)
700 - 600	Medium	C-Br stretch

Nuclear Magnetic Resonance (NMR) Spectroscopy

While direct experimental spectra for **4-Amino-3,5-dibromobenzenesulfonamide** are not readily available in the public domain, the following tables represent predicted ¹H and ¹³C NMR data based on the analysis of structurally similar compounds. These predictions are valuable for spectral assignment and structural verification.



¹H NMR (Predicted)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~ 7.8	S	2H	Ar-H
~ 5.9	s (broad)	2H	-NH2
~ 7.2	s (broad)	2H	-SO2NH2

¹³C NMR[1]

Chemical Shift (δ, ppm)	Assignment
~ 148	C-NH ₂
~ 138	C-S
~ 130	С-Н
~ 110	C-Br

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Mass Spectrometry (GC-MS)

- Sample Preparation: A dilute solution of 4-Amino-3,5-dibromobenzenesulfonamide is
 prepared in a volatile organic solvent such as methanol or ethyl acetate.
- Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used.
- Chromatographic Conditions:
 - o Column: A non-polar capillary column (e.g., DB-5ms) is typically used.
 - Injector Temperature: 250 °C.



- Oven Program: The temperature is ramped from an initial temperature (e.g., 100 °C) to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
- Carrier Gas: Helium at a constant flow rate.
- Mass Spectrometric Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: Quadrupole or Ion Trap.
 - Scan Range: m/z 50-500.

Infrared Spectroscopy (FTIR)

- Sample Preparation (KBr Pellet Method):
 - Approximately 1-2 mg of 4-Amino-3,5-dibromobenzenesulfonamide is finely ground with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
 - The mixture is then compressed in a pellet die under high pressure to form a transparent pellet.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - A background spectrum of a pure KBr pellet is recorded.
 - The sample pellet is placed in the sample holder, and the spectrum is recorded.
 - The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

• Sample Preparation: Approximately 5-10 mg of **4-Amino-3,5-dibromobenzenesulfonamide** is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

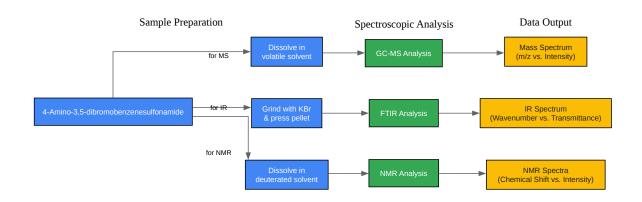


- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - The spectrometer is tuned to the ¹H frequency.
 - A standard pulse sequence (e.g., zg30) is used.
 - Data is acquired with an appropriate number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - The spectrometer is tuned to the ¹³C frequency.
 - A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum.
 - A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the isotope.
- Data Processing: The raw data (Free Induction Decay FID) is Fourier transformed, phasecorrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to TMS (0 ppm).

Visualizations

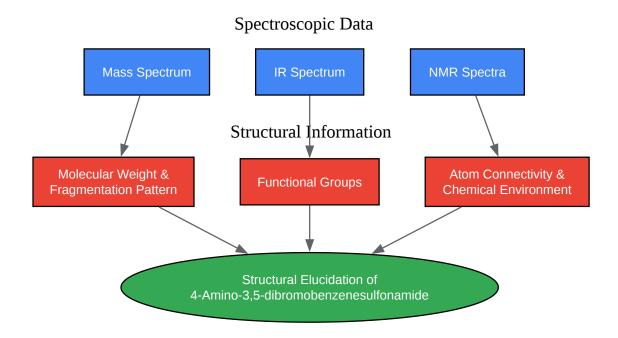
The following diagrams illustrate the logical workflow for the spectroscopic analysis of **4-Amino-3,5-dibromobenzenesulfonamide**.





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Caption: Experimental workflow for spectroscopic analysis.



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Caption: Logical pathway for structural elucidation.

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References

- 1. 4-Amino-3,5-dibromobenzenesulfonamide | C6H6Br2N2O2S | CID 3084733 PubChem [pubchem.ncbi.nlm.nih.gov]
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